molecular formula C8H15NO3 B1279068 (R)-tert-Butyl (1-oxopropan-2-yl)carbamate CAS No. 82353-56-8

(R)-tert-Butyl (1-oxopropan-2-yl)carbamate

Cat. No.: B1279068
CAS No.: 82353-56-8
M. Wt: 173.21 g/mol
InChI Key: OEQRZPWMXXJEKU-ZCFIWIBFSA-N
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Description

®-tert-Butyl (1-oxopropan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is particularly interesting due to its chiral nature, which means it has a specific three-dimensional arrangement that can interact uniquely with biological molecules.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

®-tert-Butyl (1-oxopropan-2-yl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. The compound acts as an inhibitor, preventing the breakdown of acetylcholine and thereby affecting neurotransmission . Additionally, ®-tert-Butyl (1-oxopropan-2-yl)carbamate interacts with other proteins involved in cellular signaling pathways, modulating their activity and influencing various cellular processes.

Cellular Effects

The effects of ®-tert-Butyl (1-oxopropan-2-yl)carbamate on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . By modulating this pathway, ®-tert-Butyl (1-oxopropan-2-yl)carbamate can influence cell growth and survival. Furthermore, it impacts gene expression by altering the transcriptional activity of specific genes, leading to changes in protein synthesis and cellular function.

Molecular Mechanism

At the molecular level, ®-tert-Butyl (1-oxopropan-2-yl)carbamate exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, the compound can modulate the activity of other enzymes and proteins by binding to their active sites or allosteric sites, leading to changes in their conformation and activity. These interactions result in the modulation of various biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

The effects of ®-tert-Butyl (1-oxopropan-2-yl)carbamate can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ®-tert-Butyl (1-oxopropan-2-yl)carbamate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of ®-tert-Butyl (1-oxopropan-2-yl)carbamate vary with different dosages in animal models. At low doses, the compound has been shown to enhance cholinergic signaling and improve cognitive function in animal models of neurodegenerative diseases . At high doses, ®-tert-Butyl (1-oxopropan-2-yl)carbamate can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

®-tert-Butyl (1-oxopropan-2-yl)carbamate is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and proteins, influencing metabolic flux and metabolite levels. The compound’s metabolism is crucial for its pharmacokinetics and pharmacodynamics, affecting its efficacy and safety profile.

Transport and Distribution

The transport and distribution of ®-tert-Butyl (1-oxopropan-2-yl)carbamate within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The distribution of ®-tert-Butyl (1-oxopropan-2-yl)carbamate within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of ®-tert-Butyl (1-oxopropan-2-yl)carbamate is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . It can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. The subcellular localization of ®-tert-Butyl (1-oxopropan-2-yl)carbamate influences its ability to modulate cellular processes and biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-oxopropan-2-yl)carbamate typically involves the reaction of ®-2-aminopropanoic acid with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0°C to room temperature to ensure the stability of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl (1-oxopropan-2-yl)carbamate can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of continuous flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to yield ®-2-aminopropanoic acid and tert-butanol.

    Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate to form corresponding oxidized products.

    Substitution: The carbamate group can be substituted with other nucleophiles, such as amines or alcohols, to form new carbamate derivatives.

Common Reagents and Conditions

    Hydrolysis: Water, hydrochloric acid or sodium hydroxide, room temperature.

    Oxidation: Potassium permanganate, acetone, room temperature.

    Substitution: Amines or alcohols, triethylamine, room temperature.

Major Products Formed

    Hydrolysis: ®-2-aminopropanoic acid and tert-butanol.

    Oxidation: Oxidized derivatives of the original compound.

    Substitution: New carbamate derivatives with different substituents.

Scientific Research Applications

®-tert-Butyl (1-oxopropan-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s chiral nature makes it useful in studying enzyme interactions and protein-ligand binding.

    Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-Butyl (1-oxopropan-2-yl)carbamate: The enantiomer of the compound, which has a different three-dimensional arrangement.

    tert-Butyl (1-oxopropan-2-yl)carbamate: The racemic mixture containing both ® and (S) enantiomers.

    tert-Butyl (1-oxopropyl)carbamate: A similar compound with a different substituent on the carbamate group.

Uniqueness

®-tert-Butyl (1-oxopropan-2-yl)carbamate is unique due to its specific chiral configuration, which allows it to interact selectively with chiral biological molecules. This selectivity is crucial in applications such as drug development, where the specific interaction with a target can lead to desired therapeutic effects with minimal side effects.

Properties

IUPAC Name

tert-butyl N-[(2R)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h5-6H,1-4H3,(H,9,11)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQRZPWMXXJEKU-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448003
Record name (R)-tert-Butyl (1-oxopropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82353-56-8
Record name 1,1-Dimethylethyl N-[(1R)-1-methyl-2-oxoethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82353-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-tert-Butyl (1-oxopropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(2R)-1-oxopropan-2-yl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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